Acetic acid, (tridecylthio)-
Description
Acetic acid, (tridecylthio)- (CAS: Not explicitly listed in evidence; structurally inferred as CH₃CO-S-C₁₃H₂₇) is a thioether derivative of acetic acid. The tridecylthio group (-S-C₁₃H₂₇) replaces a hydrogen atom on the carboxylic acid, conferring unique physicochemical and biological properties. This compound is part of a broader class of thio-substituted acetic acids, which vary in alkyl/aryl chain length and substituent groups.
Properties
CAS No. |
175984-88-0 |
|---|---|
Molecular Formula |
C15H30O2S |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
2-tridecylsulfanylacetic acid |
InChI |
InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-15(16)17/h2-14H2,1H3,(H,16,17) |
InChI Key |
VOFBCAFOPONTFX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCSCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCSCC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Enzymatic Δ9-Desaturation
The most well-characterized reaction of acetic acid, (tridecylthio)- involves its role as a substrate for Δ9-desaturase (stearoyl-CoA desaturase) in hepatic systems. This enzyme introduces a double bond between carbons 9 and 10 of the alkyl chain, forming a mono-unsaturated thia fatty acid metabolite.
Key Findings:
-
Substrate Specificity : C~13~-S-acetic acid is a competitive substrate for Δ9-desaturase, leading to increased mRNA expression and enzyme activity in rat liver .
-
Metabolite Formation : The desaturated product, Δ9-C~13~-S-acetic acid , is detected in hepatic phospholipids and cholesteryl esters but absent in very low-density lipoprotein (VLDL) .
-
Biological Impact : Desaturation alters lipid composition, elevating oleic acid (18:1 n-9) levels and modulating VLDL lipid profiles .
Peroxisome Proliferation and Oxidation
C~13~-S-acetic acid induces peroxisome proliferation, upregulating fatty acyl-CoA oxidase gene expression. This enzyme catalyzes the first step of peroxisomal β-oxidation, though Δ9-desaturation is not directly linked to this pathway .
-
Gene Expression : 12-week treatment in rats increased fatty acyl-CoA oxidase mRNA 8-fold and Δ9-desaturase mRNA 8-fold .
-
Metabolic Fate : The compound itself undergoes limited β-oxidation due to the sulfur atom, which impedes full degradation .
Potential Hydrolysis and Stability
While not explicitly documented for C~13~-S-acetic acid, analogous thioesters (e.g., thioacetic acid) undergo hydrolysis under basic conditions to yield thiols and carboxylic acids . For example:
-
Speculative Pathway : C~13~-S-acetic acid may hydrolyze to tridecanethiol (C~13~H~27~SH) and acetic acid in alkaline environments.
Reactivity with Oxidizing Agents
Thioacetic acid derivatives are incompatible with strong oxidizers, acids, and halocarbons, potentially releasing hydrogen sulfide (H₂S) . For C~13~-S-acetic acid:
-
Risk of Decomposition : Reactions with acids or oxidizers could generate H₂S gas, though specific data on this compound are lacking .
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Key Observations :
- Longer alkyl chains (e.g., tridecyl) reduce crystallinity and melting points compared to aromatic derivatives .
- Hydrophobicity increases with chain length, impacting applications in lipid-rich environments or as surfactants.
3.1 Reactivity
- Acidity : Thioether substituents are electron-donating, slightly reducing acetic acid’s acidity compared to unsubstituted acetic acid (pKa ~2.5 vs. ~4.7 for glacial acetic acid) .
- Stability : Long alkyl chains (e.g., tridecyl) enhance thermal stability but may reduce reactivity in aqueous environments.
- Synthesis : Likely synthesized via nucleophilic substitution (e.g., tridecyl mercaptan + chloroacetic acid), analogous to propylthio-acetic acid synthesis .
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